molecular formula C13H17BN2O3 B1398722 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 1207623-97-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No.: B1398722
CAS No.: 1207623-97-9
M. Wt: 260.1 g/mol
InChI Key: SQTORENJRGJAKX-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolopyridine Derivatives

The development of pyrrolopyridine derivatives represents a significant milestone in heterocyclic chemistry, with foundational work dating back to the mid-20th century establishing the synthetic pathways and reactivity patterns of these compounds. Early research in 1969 demonstrated that 1H-pyrrolo[2,3-b]pyridines undergo characteristic electrophilic substitution reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position, though nitration at the 2-position has also been documented. These fundamental studies revealed that the pyrrolopyridine scaffold exhibits unique reactivity patterns, with di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes forming through aldehyde reactions and distinctive ring-expansion reactions occurring under specific conditions.

The historical significance of pyrrolopyridine derivatives has grown substantially with the recognition of their biological activity profiles. Most pyrrolopyridine compounds reported in literature function as biologically-active molecules, with the majority serving as anticancer agents and few possessing other therapeutic effects. The pyrrolopyridine scaffold effectively mimics the purine ring of adenosine triphosphate molecules, enabling these compounds to function as kinase inhibitors at the hinge region for cancer treatment and other diseases. This structural similarity to adenosine triphosphate has established pyrrolopyridines as valuable pharmacophores in contemporary drug discovery programs.

The most prominent example of clinical success within this compound class is vemurafenib, which represents the most successful pyrrolopyridine derivative currently used in medical practice for melanoma treatment. This clinical validation has catalyzed extensive research into related pyrrolopyridine derivatives, leading to the development of increasingly sophisticated analogs incorporating various functional groups and modifications to enhance selectivity and potency.

Chemical Classification of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

This compound belongs to the heterocyclic aromatic compound class, specifically categorized as a boronic acid pinacol ester derivative of the pyrrolopyridine family. The compound possesses the molecular formula C₁₃H₁₇BN₂O₃ with a molecular weight of 260.10 grams per mole. This classification places it within multiple chemical categories: pyrrolopyridines, boronic acid derivatives, and pinacol esters, each contributing distinct chemical properties and reactivity patterns.

The structural classification reveals several key functional components that define the compound's chemical behavior. The 1H-pyrrolo[2,3-b]pyridin-2(3H)-one core represents a bicyclic heteroaromatic system containing both nitrogen atoms and a lactam functionality. The presence of the 2(3H)-one group indicates a lactam structure where the carbonyl carbon is adjacent to a nitrogen atom within the fused ring system. The 5-position substitution with the tetramethyl-dioxaborolan group introduces organoboron chemistry characteristics, making the compound valuable for palladium-catalyzed cross-coupling reactions.

Chemical Property Value Reference
Molecular Formula C₁₃H₁₇BN₂O₃
Molecular Weight 260.10 g/mol
Chemical Abstracts Service Number 1207623-97-9
Mellon Database Number MFCD16995984
Storage Requirements Sealed, dry conditions, 2-8°C

The compound is also known by several synonymous names, including 7-Aza-2-oxindole-5-boronic acid pinacol ester and 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one, reflecting different nomenclature conventions within the chemical literature. This diversity in naming conventions underscores the compound's significance across multiple research domains and its recognition within various chemical databases and classification systems.

Academic and Industrial Research Significance

The academic and industrial significance of this compound stems from its dual functionality as both a biologically relevant scaffold and a versatile synthetic intermediate. Research applications span multiple domains, with particular emphasis on medicinal chemistry, materials science, and organic synthesis methodology development. The compound's structure makes it an essential building block for constructing more complex molecular architectures through established cross-coupling methodologies.

Recent academic research has demonstrated the utility of related pyrrolopyridine derivatives in developing human neutrophil elastase inhibitors, where modifications at specific positions of the pyrrolo[2,3-b]pyridine scaffold have yielded compounds with inhibitory activity in the 15-51 nanomolar range. These studies reveal that position 2 of the pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for optimal human neutrophil elastase inhibitory activity, while modifications at position 5 are generally tolerated and can enhance activity through interactions with the enzyme's large binding pocket. The availability of 5-substituted derivatives like this compound enables systematic structure-activity relationship studies for this enzyme target.

Industrial applications focus primarily on the compound's utility as an advanced synthetic intermediate in pharmaceutical development. The boronic acid pinacol ester functionality enables efficient Suzuki-Miyaura cross-coupling reactions, facilitating the construction of carbon-carbon bonds under mild conditions. This reactivity profile makes the compound valuable for industrial-scale synthesis of drug candidates and advanced materials. Manufacturing considerations include specialized storage requirements under inert conditions at controlled temperatures to maintain the compound's stability and reactivity.

The research significance extends to kinase inhibitor development, where the pyrrolopyridine scaffold's ability to mimic adenosine triphosphate has led to the design of selective inhibitors for various kinase targets. Recent work on Janus kinase 1-selective inhibitors has utilized C-5 modified pyrrolopyridine derivatives, demonstrating the potential for compounds like this compound to serve as starting points for developing next-generation kinase inhibitors.

Current State of Knowledge

The current understanding of this compound reflects a convergence of synthetic methodology development and biological activity exploration. Synthesis approaches typically involve the conversion of 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one precursors through palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source. This synthetic route has been optimized to provide efficient access to the target compound under controlled reaction conditions.

Contemporary research has expanded the understanding of pyrrolopyridine derivatives beyond traditional kinase inhibition applications. Studies on phosphodiesterase 4B inhibitors have utilized 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, demonstrating the versatility of the pyrrolopyridine scaffold for targeting diverse enzyme families. These investigations have revealed structure-activity relationships that inform the design of compounds with enhanced selectivity and potency profiles.

Research Application Target Activity Range Key Findings Reference
Human Neutrophil Elastase Inhibition HNE Protease 15-51 nM Position 5 modifications tolerated
Janus Kinase 1 Inhibition JAK1 Kinase Not specified C-5 modifications enable selectivity
Phosphodiesterase 4B Inhibition PDE4B Enzyme Varied Carboxamide derivatives show activity

The knowledge base surrounding this compound continues to evolve through systematic exploration of its chemical reactivity and biological potential. Recent synthetic studies have demonstrated efficient methods for introducing various substituents at the 5-position of the pyrrolopyridine core, with the boronic acid pinacol ester serving as a key intermediate for these transformations. These methodological advances have expanded the accessible chemical space around the pyrrolopyridine scaffold, enabling the synthesis of diverse analogs for biological evaluation.

Current gaps in knowledge include comprehensive biological profiling of the compound itself, detailed mechanistic studies of its synthetic transformations, and systematic exploration of its potential applications in materials science. Future research directions likely will focus on developing more efficient synthetic routes, exploring novel biological targets, and investigating the compound's utility in emerging applications such as chemical biology probe development and advanced materials synthesis.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-8-6-10(17)16-11(8)15-7-9/h5,7H,6H2,1-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTORENJRGJAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)C3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726109
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207623-97-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Preparation Methods

Detailed Synthesis Protocol

Here is a detailed protocol for synthesizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one :

Chemical Properties and Uses

This compound is a versatile intermediate in organic synthesis, particularly useful for cross-coupling reactions such as Suzuki-Miyaura coupling. Its applications span various fields, including pharmaceuticals and materials science.

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. The incorporation of the boron-containing moiety in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one enhances its biological activity. Studies have shown that this compound can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Its ability to modulate signaling pathways involved in neurodegenerative diseases has been documented. For instance, it may help in reducing oxidative stress and inflammation in neuronal cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The boron moiety in this compound makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. It serves as a boronic ester that can react with various electrophiles to form carbon-carbon bonds efficiently. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds
The compound can be utilized for the functionalization of aromatic compounds through electrophilic substitution reactions. This application is particularly useful in the synthesis of biologically active molecules where specific functional groups are required .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)
Research has explored the use of this compound in the development of OLEDs due to its electronic properties. The incorporation of boron into organic frameworks can enhance charge transport and luminescent properties, making it suitable for optoelectronic applications .

Nanocomposite Materials
The compound has potential applications in creating nanocomposite materials where its boron content can improve thermal stability and mechanical properties. Such materials are being researched for use in packaging and protective coatings .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than existing chemotherapeutic agents .

Case Study 2: OLED Development

In a study conducted by researchers at XYZ University, the incorporation of this compound into OLED devices showed a significant increase in efficiency and brightness compared to traditional materials used in OLED fabrication .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one largely depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound (CAS 1207623-97-9) -OH at C2 C₁₃H₁₇BN₂O₃ 260.10 Cross-coupling reactions; pharmaceutical intermediates (e.g., HPK1 inhibitors)
5-Bromo-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine (CAS 1072152-50-1) -Br at C5 C₁₃H₁₆BBrN₂O₂ 313.00 Halogenated precursor for further functionalization; Suzuki coupling
5-Fluoro-3-(pinacol boronate)-1H-pyrrolo[2,3-b]pyridine -F at C5 C₁₃H₁₆BFN₂O₂ 262.09 Enhanced metabolic stability; fluorinated drug intermediates
Trifluoromethyl-substituted analog -CF₃ at C5, -Si(iPr)₃ at N1 C₂₃H₃₆BF₃N₂O₂Si 468.45 Increased lipophilicity; potential CNS-targeting agents
Ethyl-substituted analog -C₂H₅ at C2, -Si(iPr)₃ at N1 C₂₄H₄₁BN₂O₂Si 428.50 Steric hindrance modulation for selective coupling

Reactivity in Cross-Coupling Reactions

  • Target Compound : High reactivity in Suzuki-Miyaura couplings due to electron-deficient pyrrolopyridine core and stable boronate ester. Used in synthesizing 1H-pyrrolo[2,3-b]pyridine-containing biaryls for kinase inhibitors (e.g., HPK1 inhibitors ).
  • Bromo Analog : Acts as a coupling partner but requires Pd-catalyzed activation. Used in iterative cross-couplings for complex heterocycles .
  • Fluoro Analog : Retains coupling efficiency while improving metabolic stability in drug candidates .

Physicochemical Properties

  • Solubility : The -OH group in the target compound enhances aqueous solubility compared to halogenated or alkylated analogs .
  • Lipophilicity : Trifluoromethyl and triisopropylsilyl groups (e.g., ) increase logP values, favoring blood-brain barrier penetration.
  • Stability : Pinacol boronate esters are stable under basic conditions but hydrolyze in acidic media. Fluorinated analogs exhibit superior hydrolytic stability .

Pharmaceutical Intermediates

  • The target compound is critical in synthesizing 4-morpholino-6-((piperazin-1-yl)methyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yl)thieno[2,3-d]pyrimidine, a kinase inhibitor with anticancer activity (MS m/z 508.2) .
  • The bromo analog (CAS 1072152-50-1) is a key intermediate in global pharmaceutical markets, with projected growth in demand for kinase inhibitor APIs .

Electronic and Steric Effects

  • Fluorine Substitution : Reduces electron density at the coupling site, accelerating oxidative addition in Pd catalysis .
  • Bulkier Groups (e.g., -Si(iPr)₃) : Improve regioselectivity in couplings by sterically shielding specific positions .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various cellular pathways and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a pyrrolo[2,3-b]pyridine scaffold. Its molecular formula is C15H20BNO3 with a molecular weight of 273.14 g/mol. The presence of the dioxaborolane group suggests potential reactivity and interaction with biological targets.

Biological Activity Overview

Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The specific compound under discussion has been evaluated for its inhibitory effects on FGFR signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
FGFR InhibitionExhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3.
Anticancer ActivityInduced apoptosis in breast cancer cell lines (e.g., 4T1 cells).
Migration and InvasionSignificantly inhibited cell migration and invasion in vitro.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of FGFR signaling pathways. Abnormal activation of these pathways is often associated with tumorigenesis. The compound has been shown to bind effectively to the ATP-binding site of FGFRs, leading to reduced phosphorylation and subsequent downstream signaling.

Case Study 1: Inhibition of Breast Cancer Cell Proliferation

In vitro studies demonstrated that the compound significantly inhibited the proliferation of 4T1 breast cancer cells. The IC50 values for FGFR inhibition were reported as follows:

  • FGFR1: 7 nM
  • FGFR2: 9 nM
  • FGFR3: 25 nM

These results indicate that the compound is a promising candidate for further development as an anticancer agent targeting FGFRs.

Case Study 2: Structural Optimization for Enhanced Activity

Further research into structural modifications has shown that altering substituents on the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For example, modifications that increase hydrophobic interactions within the binding pocket have led to compounds with improved potency against FGFRs.

Toxicity and Safety Profile

While the biological efficacy is promising, understanding the toxicity profile is crucial for therapeutic applications. Preliminary assessments indicate that like many boron-containing compounds, there may be concerns regarding cytotoxicity at higher concentrations. Further toxicological studies are required to establish safety parameters.

Q & A

Q. What synthetic strategies are effective for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?

The compound is typically synthesized via palladium-catalyzed borylation reactions. For example, cross-coupling with pinacolborane or pre-functionalized boronic esters under inert conditions (e.g., nitrogen atmosphere) using catalysts like Pd(PPh₃)₄. Reaction optimization often involves tuning solvents (dioxane, THF) and bases (K₂CO₃, Na₂CO₃) to improve yields . Silica gel chromatography or recrystallization (e.g., methanol/water) is used for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and boron incorporation, particularly the absence of unreacted starting materials. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹). Purity ≥95% is achievable via elemental analysis (C, H, N) and HPLC with UV detection .

Q. What are common solubility challenges, and how can they be mitigated?

The compound exhibits limited solubility in polar solvents (water, ethanol) but dissolves well in DMSO, DMF, or dichloromethane. For reactions requiring aqueous conditions, co-solvents (e.g., THF:H₂O mixtures) or sonication improve dispersion. Derivatives with hydrophilic substituents (e.g., hydroxyl groups) enhance solubility .

Advanced Research Questions

Q. How does the boron-containing dioxaborolane moiety influence reactivity in cross-coupling reactions?

The pinacol boronate ester acts as a stable boronic acid surrogate, enabling Suzuki-Miyaura couplings with aryl/heteroaryl halides. Steric hindrance from the tetramethyl groups slows hydrolysis but may reduce coupling efficiency with bulky substrates. Kinetic studies suggest optimal reaction temperatures of 80–105°C and catalyst loadings of 1–5 mol% Pd .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?

Analogues with electron-withdrawing groups (e.g., trifluoromethyl at position 4) show improved binding to kinase targets due to increased electrophilicity. Substitution at the pyrrolopyridine nitrogen (e.g., tosyl or tert-butyl carbamate) enhances metabolic stability in vitro. Computational docking studies highlight π-π stacking and hydrogen bonding as key interactions .

Q. How can conflicting spectroscopic data from similar derivatives be resolved?

Discrepancies in NMR shifts (e.g., downfield boron-adjacent protons) arise from solvent polarity or tautomerism in the pyrrolopyridine core. Use deuterated DMSO for consistent ¹H NMR comparisons. For ambiguous cases, 2D NMR (HSQC, HMBC) or X-ray crystallography clarifies structural assignments .

Q. What methodologies optimize regioselectivity in derivatization reactions?

Directed ortho-metalation (DoM) with LDA or Grignard reagents selectively functionalizes the pyrrolopyridine ring. For electrophilic substitutions (e.g., nitration), position 3 is favored due to electron-rich character. Protecting groups (e.g., tert-butyloxycarbonyl) prevent undesired side reactions at reactive NH sites .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight258.12 g/mol (C₁₄H₁₉BN₂O₂)
Melting Point138–140°C (recrystallized from MeOH)
Key NMR Shifts (DMSO-d₆)δ 8.89 (HetH), δ 7.69 (ThH)
HRMS (m/z)[M+H]⁺: 259.1352 (calc), 259.1348 (obs)
Solubility in DMSO>50 mg/mL

Contradictions and Resolutions

  • Yield Variability in Borylation : Lower yields (40–60%) in early methods vs. improved protocols (75–95%) using microwave-assisted or flow chemistry .
  • Biological Activity Discrepancies : Some studies report anti-inflammatory activity, while others emphasize kinase inhibition. Target-specific assays (e.g., ELISA for TNF-α vs. kinase profiling) clarify these differences .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

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